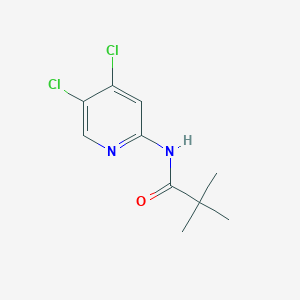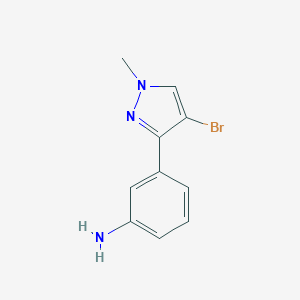
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multicomponent transformations and condensation reactions. For example, a study details the electrochemically induced multicomponent transformation involving similar structural motifs, leading to promising compounds for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M. E., 2020). Another study reports on the synthesis of novel derivatives through a domino reaction, highlighting the compound's versatility and potential in creating various bioactive molecules (Erkin, A. V., & Ramsh, S. M., 2014).
Molecular Structure Analysis
Investigations into the molecular structure of pyrazole derivatives reveal their complex interactions and stability. For instance, research on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties provides insights into the molecular structure using X-ray crystallography, Hirshfeld, and DFT calculations (Shawish, I., Soliman, S., Haukka, M., Dalbahi, A., Barakat, A., & El‐Faham, A., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this family are marked by their participation in various reactions and potential for forming diverse structures. For example, a study on the Schiff base formation and its subsequent reactions showcases the chemical versatility and potential applications of these compounds in antimicrobial and antioxidant activities (Jayanna, N., Vagdevi, H., Dharshan, J. C., & Kekuda, T., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various domains. Research into these aspects often accompanies studies on their synthesis and molecular structure but specific studies focusing on "3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline" were not found in the provided data.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and potential for catalysis, are significant for understanding the compound's behavior in different environments and applications. While detailed chemical property analysis specific to "3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline" was not highlighted, related research indicates a broad interest in exploring these compounds' reactivity and interactions (Banoji, V., Angajala, K. K., Ravulapelly, K. R., & Vannada, J., 2022).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Pharmaceutical Research
-
Scientific Field: Biological Research
- Application Summary : Indole derivatives, which can be synthesized using “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Imidazole derivatives, which can potentially be synthesized using “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline”, have been found to possess various medicinal properties . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Scientific Field: Material Science
-
Scientific Field: Environmental Science
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
Zukünftige Richtungen
The future directions for the research and development of “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline” and similar pyrazole derivatives are vast. Given their wide range of pharmacological activities, these compounds are of significant interest in the field of medicinal chemistry . Further studies are needed to explore their potential therapeutic applications and to optimize their synthesis methods.
Eigenschaften
IUPAC Name |
3-(4-bromo-1-methylpyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYPAPYJDCJFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370704 |
Source


|
| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
CAS RN |
175201-77-1 |
Source


|
| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

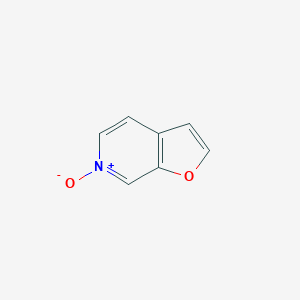
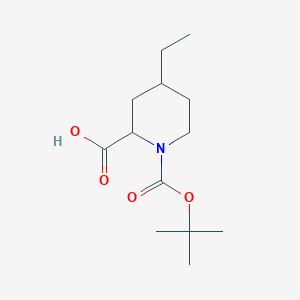

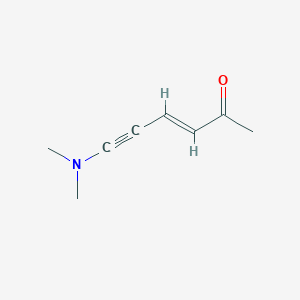


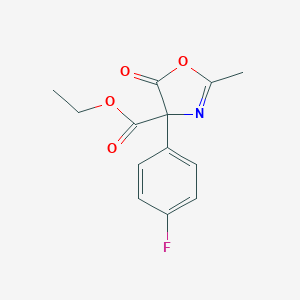
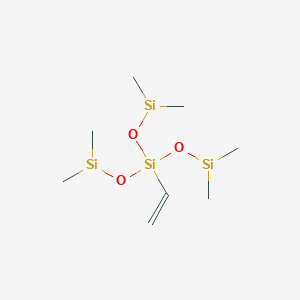
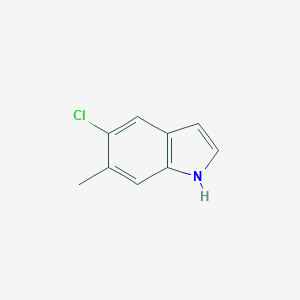
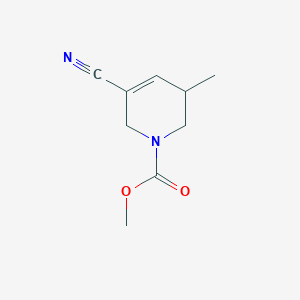
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
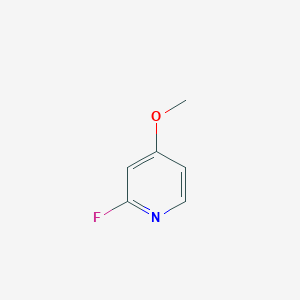
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
